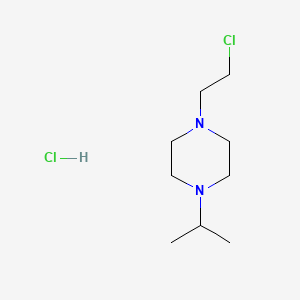
1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride
Overview
Description
1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride (CEPPH) is an organic compound with a unique structure and properties that make it a valuable research tool for a variety of scientific applications. CEPPH is an alkylated piperazine derivative containing a chlorine atom at the 2-position of the ethyl group, and a propyl group at the 4-position. The compound is a white crystalline solid with a melting point of 183-185°C and a solubility of 0.7 g/mL in water.
Scientific Research Applications
Synthesis and Chemical Characterization
The research into "1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride" encompasses the synthesis and characterization of piperazine derivatives, investigating their potential applications in various fields, including pharmacology and materials science. Here, we explore several studies focusing on the synthesis, characterization, and applications of related piperazine compounds, providing insights into how this chemical entity and its derivatives may be utilized in scientific research.
Synthesis and Antihypertensive Potential : A study by Marvanová et al. (2016) involved the synthesis of new piperazine derivatives as potential dual antihypertensive agents. These compounds, prepared as hydrochloride salts, were characterized using solid-state NMR and IR spectroscopy to determine protonation states, indicating the detailed chemical understanding necessary for their development as pharmaceuticals (Marvanová et al., 2016).
Antifungal Activity and Physicochemical Properties : Volkova et al. (2020) described the synthesis of a novel antifungal compound from the 1,2,4-triazole class, highlighting the importance of solubility and thermodynamic properties in developing effective pharmaceuticals. This research demonstrates the intricate balance between solubility, distribution, and biological activity that must be considered in drug development (Volkova et al., 2020).
Design and Pharmacological Evaluation : Kumar et al. (2017) synthesized a novel series of piperazine compounds, assessing their antidepressant and antianxiety activities. This work showcases the potential for piperazine derivatives in psychiatric medication, with detailed chemical synthesis and biological evaluation providing a foundation for further pharmaceutical development (Kumar et al., 2017).
Antimalarial Agents : A study by Mendoza et al. (2011) focused on the synthesis and evaluation of piperazine and pyrrolidine derivatives as antimalarial agents. Their research identified specific structural features crucial for antiplasmodial activity, highlighting the role of synthetic chemistry in combating malaria (Mendoza et al., 2011).
properties
IUPAC Name |
1-(2-chloroethyl)-4-propan-2-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2.ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;/h9H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXVMHZKLBLLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-(propan-2-yl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



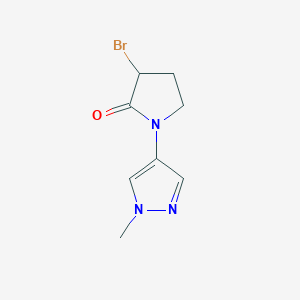
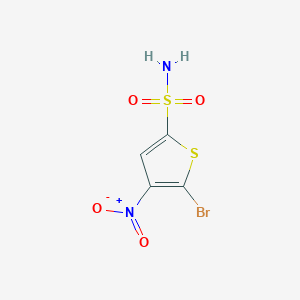
![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
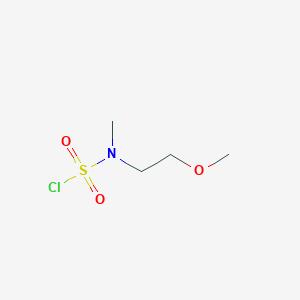
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
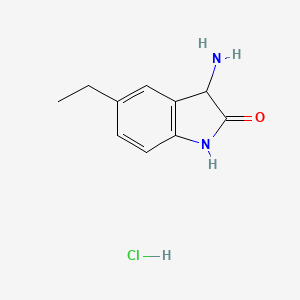
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
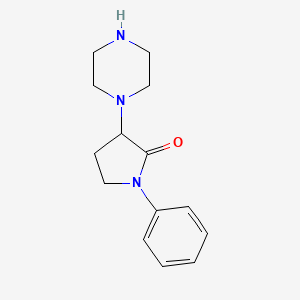
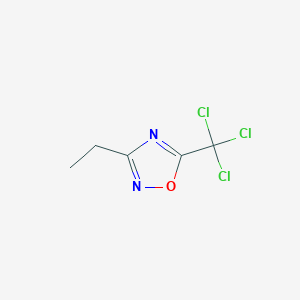

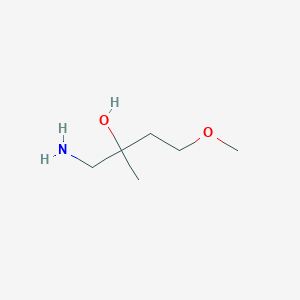
![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)